molecular formula C24H23N5O2S2 B2877106 3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892739-79-6

3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2877106
CAS No.: 892739-79-6
M. Wt: 477.6
InChI Key: VWUDPGJZZOXRRX-UHFFFAOYSA-N
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Description

3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C24H23N5O2S2 and its molecular weight is 477.6. The purity is usually 95%.
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Biological Activity

The compound 3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thienotriazolopyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O2SC_{23}H_{21}N_5O_2S. It features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a sulfonyl group and an isopropylphenyl substituent. The structure contributes to its pharmacological properties.

Research indicates that compounds in this class exhibit significant activity as serotonin receptor antagonists , specifically targeting the 5-HT6 receptor . This receptor is implicated in various neurological processes and is a target for treating conditions such as schizophrenia and cognitive deficits.

Binding Affinity

In studies comparing various derivatives, the compound demonstrated a binding affinity (Ki) of approximately 1.7nM1.7\,nM for the 5-HT6 receptor. This potent affinity suggests that it could modulate serotonin pathways effectively, potentially leading to therapeutic benefits in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have shown that the compound inhibits serotonin-induced cellular responses with an IC50 value of 29.0nM29.0\,nM. This indicates a strong capacity to block serotonin's effects at the receptor level, which is crucial for its potential use in treating disorders related to serotonin dysregulation .

Selectivity Profile

The selectivity of this compound for the 5-HT6 receptor over other serotonin receptors (such as 5-HT2A and 5-HT2B) has been documented. This selectivity is essential for minimizing side effects associated with broader receptor interactions .

Case Study 1: Neuropharmacological Effects

A study involving animal models demonstrated that administration of this compound led to significant improvements in cognitive functions affected by serotonin dysregulation. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups

2
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Case Study 2: Antidepressant Potential

Another investigation assessed the antidepressant-like effects of the compound in rodent models. Results showed that it produced effects comparable to standard antidepressants, suggesting its potential role as an alternative treatment for depression .

Safety and Toxicity

Preliminary toxicological assessments indicate a favorable safety profile for this compound. In various assays, it exhibited low toxicity levels at therapeutic doses. Further long-term studies are needed to fully establish its safety in clinical settings.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S2/c1-15(2)18-8-10-19(11-9-18)33(30,31)24-23-26-22(25-14-17-6-4-16(3)5-7-17)21-20(12-13-32-21)29(23)28-27-24/h4-13,15H,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDPGJZZOXRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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